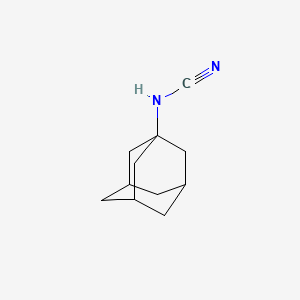

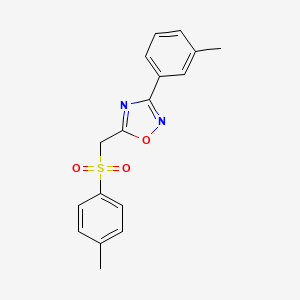

![molecular formula C8H8N2O2S B2905578 2,6-Dimethylimidazo[2,1-B]thiazole-5-carboxylic acid CAS No. 1007875-19-5](/img/structure/B2905578.png)

2,6-Dimethylimidazo[2,1-B]thiazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,6-Dimethylimidazo[2,1-B]thiazole-5-carboxylic acid” is a chemical compound with the empirical formula C7H6N2O2S . It is a solid substance and is part of a promising class of anti-tuberculosis agents known as imidazo[2,1-b]thiazole-5-carboxamides (ITAs) .

Synthesis Analysis

The synthesis of this compound involves the reaction of “this compound” (CAS #: 1007875-19-5, 1.17 g, 5.9 mmol) and “(3-fluoro-4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)phenyl)methanamine” (CAS #: 1897429-40-1, 2.29 g, 7.2 mmol) dissolved in dry CH3CN. EDC-HCl (1.38 g, 7.2 mmol) and 4-(dimethylamino)pyridine (DMAP, 965 mg, 7.2 mmol) were added .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES stringO=C(O)C1=C(C)N=C2N1C=CS2 . The InChI key for this compound is VSQMBZXCDDTZAF-UHFFFAOYSA-N . Chemical Reactions Analysis

The compound is part of the ITAs, which have shown potent activity in vitro . The compound has been used in reactions with other substances to create new compounds with potential anti-tuberculosis properties .Physical and Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 182.20 . The compound’s CAS Number is 77628-51-4 .Applications De Recherche Scientifique

Anticancer Research

2,6-Dimethylimidazo[2,1-B]thiazole derivatives have been explored for their potential in anticancer treatments. A study by Terzioğlu and Gürsoy (2003) synthesized novel hydrazone derivatives of this compound, finding some derivatives showed significant cytotoxicity against ovarian cancer cell lines, indicating potential for cancer treatment applications (Terzioğlu & Gürsoy, 2003). Additionally, Andreani et al. (2005) developed derivatives that blocked colon adenocarcinoma cells in mitosis, further supporting its potential in cancer therapy (Andreani et al., 2005).

Chemical Properties and Synthesis

The study of the chemical properties and synthesis of imidazo[2,1-b]-1,3,4-thiadiazole systems, closely related to 2,6-Dimethylimidazo[2,1-B]thiazole-5-carboxylic acid, has been extensive. Schenetti et al. (1980) analyzed its crystal structure and protonation, providing insights into its molecular properties (Schenetti et al., 1980). Moreover, the synthesis of new functionalized imidazo[2,1‐b]thiazoles has been investigated by Peterlin-Mašič et al. (2000), contributing to the understanding of its chemical versatility (Peterlin-Mašič et al., 2000).

Antimicrobial and Antibacterial Activities

The antimicrobial and antibacterial potential of imidazo[2,1-b]thiazole derivatives has also been a focus of research. Atta et al. (2011) synthesized novel imidazo[2,1-b]-1,3,4-thiadiazoles with some demonstrating activity against various microorganisms, suggesting their potential in antimicrobial applications (Atta et al., 2011).

Herbicidal Applications

Research into the herbicidal applications of imidazo[2,1-b]thiazoles has been conducted by Andreani et al. (1996). They synthesized several derivatives and tested them for pre- and post-emergence herbicidal activities, finding moderate activity in some compounds (Andreani et al., 1996).

Mécanisme D'action

Target of Action

The primary target of 2,6-Dimethylimidazo[2,1-B]thiazole-5-carboxylic acid is QcrB , a key component of the mycobacterial cytochrome bcc-aa3 super complex . This complex is critical for the electron transport chain, which is essential for the energy production in cells .

Mode of Action

The compound interacts with its target, QcrB, and inhibits its function . This inhibition disrupts the electron transport chain, leading to a decrease in energy production within the cell .

Biochemical Pathways

The affected pathway is the electron transport chain, a series of protein complexes embedded in the mitochondrial membrane . The disruption of this pathway leads to a decrease in ATP production, affecting various downstream cellular processes that rely on this energy source .

Pharmacokinetics

The compound has been shown to have good drug exposure in mice, with an AUC (0-24h) >11,700 ng·hr/mL and a >24 hr half-life . It was tolerable at >500 mg/kg in mice . These properties suggest that the compound has good bioavailability and stability in the body .

Result of Action

The inhibition of the electron transport chain by the compound leads to a decrease in energy production within the cell . This can lead to cell death, particularly in cells that have high energy demands . In the context of tuberculosis, this results in the death of the mycobacteria, leading to a decrease in infection .

Safety and Hazards

Propriétés

IUPAC Name |

2,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-4-3-10-6(7(11)12)5(2)9-8(10)13-4/h3H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQYMQVGKKHMJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=C(N=C2S1)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007875-19-5 |

Source

|

| Record name | 2,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

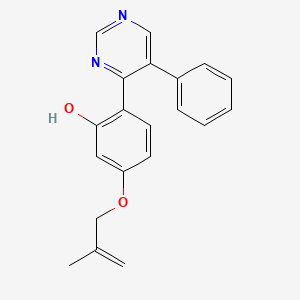

![2-Chloro-N-[(3-chloro-2-fluorophenyl)methyl]-N-[(1S,3R)-3-hydroxycyclopentyl]acetamide](/img/structure/B2905495.png)

![N-(4-acetylphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2905498.png)

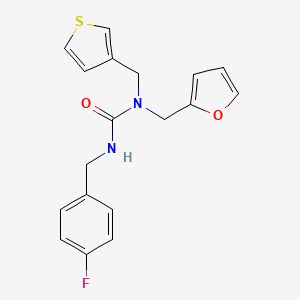

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea](/img/structure/B2905499.png)

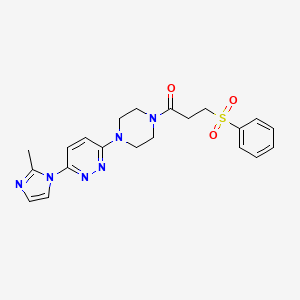

![N-(4-ethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2905509.png)

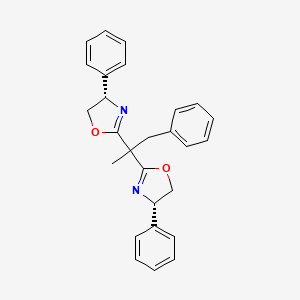

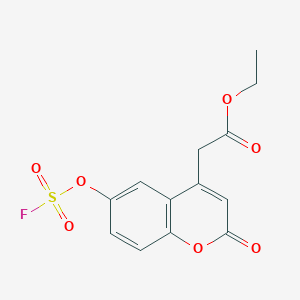

![3-(2-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B2905513.png)

![3-(3-bromobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2905515.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide](/img/structure/B2905516.png)